Allylzinc bromide
Description
Significance of Organozinc Reagents in Modern Synthetic Methodologies
Organozinc reagents, a class of organometallic compounds containing a carbon-zinc bond, are pivotal in contemporary organic synthesis. acs.orgfishersci.ca Their significance stems from their ability to act as effective nucleophiles for the formation of new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. fishersci.ca While perhaps not as reactive as their organolithium or Grignard counterparts, this moderate reactivity is often a distinct advantage, affording a higher degree of functional group tolerance. fishersci.carsc.org This means that molecules containing sensitive functional groups such as esters, ketones, and nitriles can undergo reactions with organozinc reagents without those groups being affected.
First prepared by Edward Frankland in 1848, organozinc reagents have experienced a resurgence in recent decades. uni-muenchen.de They are extensively used in a variety of synthetic transformations, including copper(I)-promoted reactions, palladium-catalyzed Negishi cross-coupling reactions, Michael additions, and electrophilic aminations. The development of highly activated zinc, known as Rieke® Zinc, has further expanded their utility by enabling the direct reaction of zinc metal with a wider range of organic halides, a process not feasible with conventional zinc. This has opened up avenues for the synthesis of a vast array of functionalized organozinc reagents. mdpi.com
Historical Context of Allylzinc Bromide Research and Development
The journey of this compound research began with the pioneering work of Gaudemar, who first reported the conversion of an allylic halide to its corresponding allylzinc reagent using zinc dust. rsc.org This discovery laid the groundwork for the development and application of this versatile reagent. A significant advancement in this area was made by Knochel, who introduced the use of lithium chloride (LiCl) to accelerate the formation of allylzinc reagents. rsc.org This addition not only sped up the reaction but also improved the solubility of the organozinc species and reduced the occurrence of undesired Wurtz-type dimerization. rsc.org
Further research has focused on expanding the scope of reactions involving this compound. For instance, M. Gaudemar demonstrated the addition of this compound to vinyl Grignard reagents. iupac.org The reagent's utility has been showcased in various named reactions, including Barbier-type and Reformatsky-type reactions, where it serves as a key nucleophile in the formation of homoallylic alcohols. rsc.orgacs.org The development of continuous flow systems for the reaction of allylzinc bromides with carbonyl compounds has also been a notable advancement, allowing for more efficient and scalable syntheses. acs.org
Scope and Objectives of the Academic Research Outline
This article aims to provide a comprehensive overview of the chemical compound this compound, focusing exclusively on its synthesis, properties, and applications in organic reactions. The primary objective is to present a detailed and scientifically accurate account of this reagent, structured around its fundamental characteristics and synthetic utility.
The scope of this outline is strictly limited to the following areas:
Synthesis of this compound: Detailing the common methods for its preparation.
Physical and Chemical Properties: Presenting key data on its molecular characteristics.
Structural and Bonding Characteristics: Discussing its covalent and ionic nature.
Reactions of this compound: Exploring its role in Barbier-type reactions, Reformatsky-type reactions, cross-coupling reactions, and conjugate addition reactions.
Stereoselectivity and Regioselectivity: Examining the stereochemical outcomes of its reactions.
Information regarding dosage, administration, safety profiles, and adverse effects is explicitly excluded. The content is based on authoritative and diverse scientific sources, avoiding information from specific commercial websites. The tone is professional and academic, with a focus on presenting detailed research findings and interactive data tables to enhance understanding.
Structure
2D Structure
Properties
IUPAC Name |
bromozinc(1+);prop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5.BrH.Zn/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZNQHOVHYLYHY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C=C.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Preparation Methodologies of Allylzinc Bromide
Direct Insertion of Zinc into Allyl Bromide
The most common method for preparing allylzinc bromide is the direct insertion of metallic zinc into the carbon-bromine bond of allyl bromide. acs.orguni-muenchen.de This reaction, often referred to as an oxidative addition, results in the formation of the organozinc halide.
Role of Commercial Zinc Dust and Activated Zinc in Organozinc Formation
The reactivity of zinc metal is a critical factor in the successful synthesis of organozinc reagents. Commercial zinc dust, while widely available, often has a surface coating of zinc oxide, which can impede its reactivity. oup.comindolysaght.com To overcome this, various activation methods are employed to clean the zinc surface and increase its surface area, thereby enhancing its reactivity towards organic halides. oup.comindolysaght.com
One of the most effective forms of activated zinc is "Rieke zinc," which is prepared by the reduction of a zinc salt with a potent reducing agent like lithium or potassium. oup.comrsc.org This process generates a highly dispersed, oxide-free form of zinc with a significantly larger surface area, making it much more reactive than commercial zinc dust. oup.com This enhanced reactivity allows for the preparation of organozinc compounds from organic halides that are typically unreactive with standard zinc dust. riekemetals.com
Table 1: Comparison of Zinc Sources for Organozinc Synthesis
| Zinc Source | Characteristics | Reactivity |
| Commercial Zinc Dust | Readily available, surface oxide layer. | Generally lower, requires activation. oup.comindolysaght.com |
| Activated Zinc (e.g., Rieke Zinc) | Highly dispersed, oxide-free, large surface area. | High, effective for less reactive halides. riekemetals.comoup.com |
Influence of Activators and Additives on this compound Generation
Several activators and additives can be used to promote the formation of this compound from less reactive zinc sources or to improve reaction yields and rates.
Lithium Chloride (LiCl): The presence of lithium chloride has been shown to significantly accelerate the insertion of zinc into organic halides. thieme-connect.com It is believed that LiCl helps to break down oligomeric organozinc species, forming more reactive "ate" complexes. thieme-connect.com This method has proven effective for preparing a range of organozinc reagents, including those derived from allylic chlorides. acs.org For instance, the addition of LiCl facilitates the synthesis of cyclohexenylzinc chloride from cyclohexenyl chloride and zinc dust in tetrahydrofuran (B95107) (THF), achieving an 84% yield. acs.org
Aluminum Chloride (AlCl₃): Aluminum chloride can act as a promoter for the generation of allylzinc species from allyl bromide and unactivated zinc powder. nii.ac.jp A catalytic amount of AlCl₃ in dry THF has been found to be effective in promoting the Grignard-type allylation of aldehydes, indicating the successful formation of the allylzinc reagent. nii.ac.jp
Trimethylsilyl Chloride (TMSCl): In certain solvents like diethyl ether, activation of zinc dust with chlorotrimethylsilane (B32843) prior to the addition of allyl bromide is necessary for the reaction to proceed. thieme-connect.de
Iodine: A catalytic amount of iodine is a crucial activator for the direct insertion of zinc metal into alkyl bromides. organic-chemistry.org Iodine is thought to facilitate the reaction by converting the alkyl bromides into more reactive alkyl iodides in situ. organic-chemistry.org
Solvent Effects in this compound Formation
The choice of solvent plays a significant role in the synthesis of this compound.
Tetrahydrofuran (THF): Anhydrous THF is a commonly used solvent for the preparation of this compound. acs.orgthieme-connect.de It is a polar aprotic solvent that effectively solvates the organozinc species formed. The preparation of this compound from allyl bromide and cut zinc foil in anhydrous THF proceeds in excellent yield (>90%). thieme-connect.de
Aqueous Media: Interestingly, the formation of allylzinc reagents and subsequent allylation reactions can also be carried out in aqueous media. rsc.orgscispace.com The reaction is often performed in situ, where the allylmetal complex is formed from the corresponding allylic halide and zinc powder in the presence of the carbonyl compound. scispace.com While varying proportions of water are tolerated and can even promote the reaction, the solubility of organic reactants can be a limiting factor. rsc.orgscispace.com The addition of a miscible organic co-solvent like THF can increase the solubility and improve the yield of the desired product. rsc.org The rate of alkaline solvolysis of allyl bromide has been observed to increase with increasing solvent polarity in ethanol-water and methanol-water mixtures. wgtn.ac.nz
Alternative Preparation Routes to Allylzinc Species
Besides the direct insertion of zinc, other methods have been developed to generate allylzinc species, offering alternative pathways that can be advantageous in certain synthetic contexts.
Boron-to-Zinc Exchange Processes
A facile method for preparing allylzinc species involves a boron-to-zinc exchange reaction. rsc.orgrsc.orgresearchgate.net In this process, an allylboronate reacts with a zinc amide to generate the corresponding allylzinc amide. rsc.orgresearchgate.net This transmetalation occurs smoothly and has been successfully employed in catalytic allylation reactions. researchgate.netresearchgate.net The amide ligand on the zinc center is crucial for the formation of the reactive allylzinc species. researchgate.net This method is particularly useful as it allows for the catalytic use of zinc amide for the allylation of various electrophiles. tcichemicals.com
Table 2: Key Features of Boron-to-Zinc Exchange for Allylzinc Species Formation
| Feature | Description |
| Reactants | Allylboronate and Zinc Amide. rsc.orgresearchgate.net |
| Product | Allylzinc Amide. rsc.orgresearchgate.net |
| Mechanism | Boron-to-Zinc Exchange (Transmetalation). rsc.orgresearchgate.net |
| Advantages | Mild conditions, catalytic process. researchgate.nettcichemicals.com |
Electrochemical Methods for Zinc Activation and Organozinc Formation
Electrochemical methods provide another avenue for the synthesis of organozinc reagents. researchgate.net This technique can be used to generate highly reactive zinc with a wire-like nano-architecture from an aqueous solution of zinc chloride. rsc.org This electrochemically generated zinc can then react with allyl bromide to form this compound in situ for subsequent reactions, such as the allylation of aldehydes. rsc.org The process involves the use of a sacrificial zinc anode, and the reactivity of the system can be influenced by factors such as pH and the addition of organic co-solvents. rsc.org
Reductive Transmetallation Approaches for Allylzinc Reagents
Reductive transmetallation serves as a significant pathway for the generation of allylzinc reagents. This method involves the transfer of an organic group from a more electropositive metal to zinc. A notable approach employs a titanocene (B72419) catalyst to mediate the reductive transmetallation, enabling the formation of organozinc reagents from functionalized substrates without compromising functional group compatibility. researchgate.net In this process, allyl zinc reagents can be generated in situ and subsequently used in reactions with carbonyl compounds. researchgate.net
Another strategy involves the use of Lewis acids to promote the formation of allylzinc species. For instance, among various Lewis acids like ZnCl₂, BF₃, and TiCl₄, aluminum chloride (AlCl₃) has been identified as an effective promoter for the reaction between allyl bromide and unactivated zinc powder in tetrahydrofuran (THF). researchgate.net A catalytic amount of AlCl₃ facilitates the generation of the allylzinc species, which can then effectively allylate a range of carbonyl compounds, including aldehydes and ketones, to produce homoallylic alcohols in good to excellent yields. researchgate.net This method tolerates various functional groups such as esters, acetals, and even aromatic nitro and halide groups. researchgate.net
Transmetallation can also be a key step following the formation of other organometallic intermediates. For example, zinc enolates can be prepared via transmetallation from lithium enolates (generated using reagents like lithium diisopropylamide, LDA) with zinc chloride (ZnCl₂). nih.gov This strategy has been used to create functionalized zinc reagents that subsequently react with other substrates. nih.gov Similarly, tandem reaction sequences can involve the in situ generation of this compound, which then participates in a transmetallation/reductive elimination process with a nickel complex during Negishi cross-coupling reactions. rsc.org
Continuous Flow Synthesis of this compound
The efficiency and yield of this compound synthesis in continuous flow are highly dependent on the careful optimization of several key parameters, including temperature, flow rate, residence time, and reagent concentration. Research has shown that controlling these variables is crucial for achieving complete conversion of the starting allyl halide and maximizing the concentration of the desired organozinc product. rsc.orgnih.gov
The temperature of the zinc column is a critical factor. Studies often maintain the column at a moderately elevated temperature, for example, 40°C, to facilitate the reaction between the allyl bromide and the metallic zinc. rsc.orgnih.gov Subsequent reaction steps, such as carboxylation using CO₂, may require a different optimized temperature, such as 35°C in a reactor coil. rsc.orgresearchgate.net
Flow rate, which directly influences the residence time (the duration the reagent stream spends in the reactor), is another vital parameter. Slower flow rates lead to longer residence times. For the formation of this compound, residence times can range from a few minutes to longer periods depending on the specific setup and substrate. acs.orgrsc.org For instance, in one study, complete conversion of organic halides was achieved with residence times of 1.5 to 14.0 minutes. acs.org In another, optimizing a carboxylation reaction of preformed this compound led to the selection of a 1.0 mL/min flow rate. rsc.orgnih.gov The concentration of the allyl bromide solution is also optimized, with values around 0.66 M in THF being commonly used. rsc.orgnih.gov
The table below summarizes optimized conditions from a study on the zinc-mediated carboxylation of allylic halides in a flow system. rsc.orgnih.gov
| Parameter | Optimized Value | Purpose | Citation |
| Zinc Column Temperature | 40 °C | This compound formation | rsc.orgnih.gov |
| Reactor Coil Temperature | 35 °C | Subsequent carboxylation reaction | rsc.orgnih.gov |
| Flow Rate | 1.0 mL/min | Optimized for carboxylation step | rsc.orgnih.gov |
| Residence Time (t_R) | 3–12 min | Time in Zn(0) column for reagent formation | rsc.org |
| Allyl Bromide Concentration | 0.66 M | Initial substrate concentration | rsc.orgnih.gov |
| CO₂ Pressure | 6.0 bar | For carboxylation reaction | rsc.org |
| Back Pressure | 3.0-4.0 bar | To maintain system pressure and improve gas solubility | rsc.org |
This data represents a specific optimized protocol for a telescoped carboxylation reaction and may vary for other applications.
The successful continuous flow synthesis of this compound relies on specialized reactor designs that facilitate the heterogeneous reaction between a liquid-phase substrate and solid-phase zinc. A common and effective setup involves a packed-bed reactor, which is typically a glass column packed with granular or powdered metallic zinc. nih.govrsc.orgresearchgate.net This column is often enclosed in a heating jacket to maintain a consistent and optimized temperature, which is monitored by a thermocouple. nih.gov Prior to use, the zinc metal is typically activated to ensure high reactivity. researchgate.net
For reactions involving gaseous reagents, such as the carboxylation of this compound with carbon dioxide (CO₂), more sophisticated reactor designs are employed to ensure efficient gas-liquid mixing. A tube-in-tube reactor is a prime example of such a design. researchgate.netrsc.orgresearchgate.net This reactor consists of an inner tube made of a gas-permeable material (like Teflon AF-2400) through which the gas (e.g., CO₂) flows, and an outer tube through which the liquid stream of the freshly generated this compound passes. researchgate.netresearchgate.net This setup allows for the continuous diffusion of the gas into the liquid phase, creating a homogeneous solution and significantly improving reaction efficiency compared to bubbling gas through a batch reactor. rsc.orgresearchgate.net The entire system is operated under controlled pressure using a back-pressure regulator to maintain the integrity of the flow and enhance the solubility of the gaseous reactant. researchgate.netresearchgate.net
The table below outlines typical components of a flow reactor setup for organozinc generation and subsequent reaction.
| Component | Description | Function | Citation |
| Packed-Bed Reactor | A glass column packed with metallic zinc (granular or turnings). | Primary reactor for the formation of the organozinc reagent from an organic halide. | nih.govrsc.orgresearchgate.net |
| Heating Jacket | Surrounds the packed-bed reactor. | Provides precise temperature control for the zinc column. | nih.gov |
| Tube-in-Tube Reactor | Consists of a gas-permeable inner tube within a larger outer tube. | Enables efficient introduction of gaseous reagents (e.g., CO₂) into the liquid flow stream. | researchgate.netrsc.orgresearchgate.net |
| Back-Pressure Regulator | A device placed at the end of the flow path. | Maintains a set internal pressure throughout the system, improving reaction control and gas solubility. | researchgate.net |
| Pumps | Syringe or HPLC pumps. | To deliver the liquid reagents at a precise and constant flow rate. | researchgate.net |
A key driver for adopting continuous flow synthesis for this compound is the enhanced scalability and process reliability compared to traditional batch methods. asynt.comucd.ie Flow chemistry provides a straightforward path from laboratory-scale synthesis to pilot- and industrial-scale production. acs.orgresearchgate.net Scalability in flow can often be achieved by either "scaling-up" (increasing the size of the reactor) or "numbering-up" (running multiple reactors in parallel), a strategy that is easier to implement than scaling batch reactors. ucd.ie
The continuous nature of flow processes ensures high process reliability and product consistency. asynt.com Once the optimal conditions are established, the system can operate for extended periods, delivering a product of uniform quality, which is a significant advantage over the batch-to-batch variability often seen in conventional synthesis. asynt.com The improved safety profile, resulting from the small reaction volumes at any given time, also contributes to the reliability of the process, especially when handling reactive intermediates like organozinc compounds. nih.gov
The transition from lab to pilot scale has been successfully demonstrated for organozinc synthesis. Laboratory setups preparing milliliters of solution per hour can be scaled to pilot plants with throughputs of several liters per hour. acs.orgresearchgate.net For example, a laboratory process for organozinc reagents was successfully transferred to a pilot-scale setup capable of a liquid throughput of up to 18 L/h, achieving high yields of up to 98%. acs.org Another system was designed with a potential throughput of 3-5 L/h. researchgate.net This demonstrates the significant potential for producing large quantities of this compound and other organozinc reagents on demand for industrial applications.
| Scale | Throughput | Yield | Citation |
| Laboratory Scale | ~30 mL/h | 82-92% (Organozinc) | nih.govresearchgate.net |
| Laboratory Scale | 0.8 g/h to 5.6 g/h (Negishi Coupling Product) | 93% | ucd.ie |
| Pilot Scale | up to 3-5 L/h | Up to 92% (Coupling Products) | researchgate.net |
| Pilot Scale | up to 18 L/h | Up to 98% (Organozinc) | acs.org |
Reaction Mechanisms and Reactivity Profiles of Allylzinc Bromide
Fundamental Reaction Pathways
Allylzinc bromide is a versatile reagent that engages in several fundamental reaction pathways, primarily driven by the nucleophilic character of the allyl group. Its reactions are often characterized by the in situ formation of the organozinc species, which then reacts with a suitable electrophile.
One of the most common and synthetically valuable reactions of this compound is its nucleophilic addition to carbonyl compounds and imines, a process often conducted under Barbier-type conditions. rsc.orgwikipedia.org In a Barbier reaction, the organometallic reagent is generated in the presence of the electrophile. wikipedia.org This approach is particularly advantageous as it circumvents the need to pre-form and isolate the often unstable organozinc compound. wikipedia.org
The reaction is initiated by the oxidative addition of metallic zinc to allyl bromide, forming this compound. rsc.org This species then attacks the electrophilic carbon of a carbonyl group (aldehydes and ketones) or an imine, leading to the formation of a carbon-carbon bond. rsc.orgnih.gov The resulting intermediate, a zinc alkoxide or a zinc amide derivative, is subsequently hydrolyzed to yield the corresponding homoallylic alcohol or amine. rsc.org The Barbier-type allylation is known for its operational simplicity and the use of relatively inexpensive and less water-sensitive metals like zinc. wikipedia.orgucl.ac.uk In many instances, these reactions can even be carried out in aqueous media. rsc.orgucl.ac.uk
The general mechanism for the Barbier-type allylation of an aldehyde is as follows:
Formation of this compound: Zn + CH₂=CHCH₂Br → CH₂=CHCH₂ZnBr
Nucleophilic Addition: R-CHO + CH₂=CHCH₂ZnBr → R-CH(OZnBr)CH₂CH=CH₂
Hydrolysis: R-CH(OZnBr)CH₂CH=CH₂ + H₂O → R-CH(OH)CH₂CH=CH₂ + Zn(OH)Br
This process is applicable to a wide range of aldehydes and ketones, including both aromatic and aliphatic substrates. rsc.org
The precise mechanism of the addition of this compound to carbonyls and imines, specifically whether it proceeds through a concerted or a stepwise pathway, has been a subject of study. A concerted mechanism involves a single transition state where bond-breaking and bond-forming occur simultaneously. echemi.comstackexchange.com In contrast, a stepwise mechanism involves the formation of one or more intermediates. echemi.comstackexchange.com
For this compound reactions, a cyclic, six-membered chair-like transition state is often proposed, which would be indicative of a concerted process. organic-chemistry.org In this model, the zinc atom coordinates with the carbonyl oxygen, and the allylic group is delivered to the carbonyl carbon through a pericyclic-like transition state. organic-chemistry.org This model is often invoked to explain the stereochemical outcomes of these reactions.
However, the possibility of a stepwise mechanism, potentially involving single-electron transfer (SET) processes, cannot be entirely ruled out, especially given the nature of organometallic reactions. A stepwise pathway would involve the initial transfer of an electron from the organozinc reagent to the electrophile, forming a radical ion pair intermediate, which then collapses to form the product.
Theoretical studies comparing the reactivity of this compound with other organometallic reagents, such as Grignard reagents, have been conducted to shed light on these mechanistic questions. researchgate.net The distinction between a concerted and a stepwise mechanism can be subtle and may depend on the specific substrates, reaction conditions, and the presence of additives. Mechanistic investigations often employ techniques like kinetic isotope effects and computational modeling to differentiate between these pathways. diva-portal.org While a concerted, cyclic transition state is a widely accepted model for many this compound additions, the potential for stepwise pathways in certain cases remains an area of active investigation.
Nucleophilic Addition Reactions (e.g., Barbier-type Allylation)
Regioselectivity in this compound Mediated Transformations
Allylic organometallic reagents like this compound can, in principle, react at two positions: the α-carbon (the carbon bearing the metal) and the γ-carbon (the terminal carbon of the allyl system). This leads to the possibility of forming two different regioisomers. The control of this regioselectivity is a critical aspect of synthetic applications.
The regiochemical outcome of this compound reactions is influenced by a confluence of factors:
Substrate Structure: The structure of both the allylic zinc reagent and the electrophile plays a significant role. For instance, the presence of substituents on the allylic framework can sterically and electronically bias the reaction towards either α- or γ-attack. In the reaction of substituted allylzinc reagents with electrophiles, the more substituted and thermodynamically more stable product is often favored.
Ligands: The addition of ligands can dramatically alter the regioselectivity of the reaction. Ligands can coordinate to the zinc center, modifying the steric and electronic environment of the allylic reagent. For example, in palladium-catalyzed couplings, the choice of phosphine (B1218219) ligands can direct the reaction to favor either the linear (γ-addition) or branched (α-addition) product. organic-chemistry.orgdoi.org
Additives: Additives such as lithium chloride (LiCl) are known to have a profound effect on the reactivity and regioselectivity of organozinc reagents. nih.gov LiCl can break up zincate aggregates and form more reactive monomeric species, which can influence the reaction pathway and, consequently, the regiochemical outcome. nih.gov The presence of Lewis acids can also influence regioselectivity by coordinating to the electrophile and altering the transition state geometry.
Solvent: The solvent can influence the aggregation state of the organozinc reagent and the stability of the transition states, thereby affecting regioselectivity. For example, removing a coordinating solvent like THF has been shown to dramatically enhance the reactivity of this compound. diva-portal.org
The preference for α- or γ-addition in this compound reactions is a subject of detailed investigation. In many cases, especially with unsubstituted this compound, the reaction proceeds with allylic rearrangement, leading to the formation of the γ-addition product. This is often attributed to the greater thermodynamic stability of the resulting alkene.
However, α-addition products can be obtained under certain conditions. For example, in copper-catalyzed reactions of some substituted allylic halides with organozinc reagents, exclusive formation of the α-substitution product has been observed. In contrast, the uncatalyzed reaction often yields the γ-product.
The reaction of prenyl bromide with aldehydes in the presence of indium, a related metal, has been shown to result in exclusive γ-attack. orgsyn.org Similarly, the addition of cinnamylzinc bromide to [1.1.1]propellane results in the formation of only one regioisomer, indicating a complete allylic rearrangement and thus γ-addition. nih.govd-nb.info
The following table provides some examples of the regioselectivity observed in this compound reactions:
| Electrophile | Allyl Bromide Derivative | Catalyst/Additive | α:γ Ratio | Yield (%) | Reference |
| Benzaldehyde (B42025) | Crotyl bromide | None (aqueous media) | γ-product exclusively | - | rsc.org |
| 4-Chlorobenzaldehyde | Crotyl bromide | None (aqueous media) | γ-product exclusively | 85 | rsc.org |
| [1.1.1]Propellane | Cinnamylzinc bromide | LiCl | γ-product exclusively | 93 | nih.gov |
| [1.1.1]Propellane | Prenylzinc bromide | LiCl | γ-product exclusively | - | nih.gov |
| Azlactone | Isoprene | Pd(PPh₃)₂ / dppe | Prenylated (γ-addition) favored | 86 | doi.org |
| Azlactone | Isoprene | Pd(PᵗBu₃)₂ / PPhCy₂ | Reverse prenylated (α-addition) favored | 78 | doi.org |
Factors Influencing Regiochemical Outcome (e.g., Substrate Structure, Ligands, Additives)
Stereoselectivity and Diastereoselectivity in this compound Reactions
When this compound or the electrophile is chiral, or when new stereocenters are formed during the reaction, the control of stereoselectivity becomes paramount. This includes both enantioselectivity (the preferential formation of one enantiomer) and diastereoselectivity (the preferential formation of one diastereomer).
The addition of substituted allylic zinc reagents, such as crotylzinc bromide, to aldehydes can create two new stereocenters, leading to the formation of syn and anti diastereomers. The diastereoselectivity of these reactions is often explained by considering the geometry of the six-membered cyclic transition state. The relative orientation of the substituents on the aldehyde and the allylic reagent in the transition state determines the stereochemical outcome.
High levels of diastereoselectivity can be achieved by using chiral auxiliaries on the electrophile, such as a chiral imine. ua.espitt.edu For example, the addition of this compound to imines derived from (R)-phenylglycine amide proceeds with high diastereoselectivity, which is rationalized by a chelation-controlled transition state where the zinc atom is coordinated by two heteroatoms of the chiral auxiliary. organic-chemistry.org This rigidifies the transition state and directs the approach of the nucleophile from a specific face.
The use of chiral ligands in catalytic amounts can induce enantioselectivity in reactions of achiral this compound with achiral electrophiles. However, achieving high enantioselectivity in uncatalyzed additions of this compound is challenging.
The following table presents some examples of diastereoselective allylation reactions involving this compound:
| Electrophile | Allylic Reagent | Diastereomeric Ratio (syn:anti or other) | Yield (%) | Reference |
| Chiral α-alkoxy aldimine | Allylmagnesium bromide | High diastereoselectivity | - | nih.gov |
| N-tert-butylsulfinyl imines | Allyl bromide/Indium | 90:10 to >99:1 | 82-89 | orgsyn.org |
| Imines from (R)-phenylglycine amide | This compound | High diastereoselectivity | - | organic-chemistry.org |
| Benzaldehyde | Cyclic allylic bromide | 83:17 | 87 | ucl.ac.uk |
| Tolualdehyde | Cyclic allylic bromide | 89:11 | 85 | ucl.ac.uk |
Strategies for Stereocontrol in Carbon-Carbon Bond Formation
Achieving stereocontrol in reactions involving this compound is a critical aspect of its application in the synthesis of complex molecules. The stereochemical outcome of the addition of this compound to carbonyls and imines can be directed through several strategies, primarily revolving around substrate-induced control and reagent-based control.
In substrate-controlled reactions, the existing stereocenters in the electrophile, such as an aldehyde or imine, influence the facial selectivity of the incoming nucleophile. For instance, imines derived from chiral amino acids like (S)-valine methyl ester have been shown to react with this compound with high diastereoselectivity. This is attributed to the formation of a rigid chelated intermediate that directs the allyl group to one face of the C=N bond. Similarly, the addition of this compound to imines derived from (R)-phenylglycine amide proceeds with high diastereoselectivity, allowing for the synthesis of enantiomerically pure homoallylamines. acs.org
Reagent-based control involves modifying the this compound reagent itself, often by the addition of chiral ligands. Anionic bis-oxazoline ligands, for example, have been employed to induce high enantioselectivity in the allylation of cyclopropenone acetals. u-tokyo.ac.jp These ligands coordinate to the zinc center, creating a chiral environment that dictates the trajectory of the nucleophilic attack.
The choice of solvent can also play a role, as it can influence the aggregation state and reactivity of the organozinc reagent. u-tokyo.ac.jp Tetrahydrofuran (B95107) (THF) is a commonly used solvent as it effectively solvates the organozinc species. Furthermore, the geometry of the allylic zinc reagent, whether it exists as the γ-substituted (E/Z) or α-substituted isomer, can significantly impact the stereochemical outcome of the addition reaction.
It has been noted that in some cases, particularly with aromatic imines, the allylation reaction can be reversible. rsc.org This can lead to a decrease in diastereoselectivity over time as the initial kinetic product equilibrates to a more thermodynamically stable mixture. rsc.org
Chelation-Control Models and Their Applicability to Allylzinc Additions
Chelation control is a powerful model for predicting the stereochemical outcome of nucleophilic additions to carbonyl compounds and their derivatives that contain a coordinating Lewis basic group at the α- or β-position. uvic.ca This model posits that the metal cation of the nucleophilic reagent coordinates to both the carbonyl oxygen and the heteroatom of the nearby substituent, forming a rigid cyclic intermediate. This chelate formation locks the conformation of the substrate, leading to a highly selective attack of the nucleophile from the less sterically hindered face.
The applicability of chelation-control models to this compound additions is well-documented. For example, in the addition to α-alkoxy aldehydes and ketones, the zinc atom of this compound can chelate to both the carbonyl oxygen and the α-alkoxy group. This organization of the transition state directs the allylic nucleophile to deliver its attack with a high degree of facial selectivity.
However, the effectiveness of chelation control is not universal and depends on several factors. The nature of the chelating group, the solvent, and the specific organometallic reagent all play a role. While organozinc reagents often exhibit good chelation-controlled selectivity, other organometallic reagents like allylmagnesium bromide can show a lack of selectivity in similar systems. nih.gov This difference in reactivity highlights the nuanced interplay of factors that govern the reaction mechanism. In some instances, the use of this compound can even lead to a reversal of selectivity compared to what is predicted by non-chelating models like the Felkin-Ahn model, especially when a chelating group is present. thieme-connect.de
Diastereoselective Allylation of Imines and Related Substrates
The diastereoselective allylation of imines and their derivatives using this compound is a valuable transformation for the synthesis of chiral amines. The stereochemical outcome of these reactions is often dictated by the nature of the chiral auxiliary attached to the imine nitrogen or carbon.
One successful approach involves the use of imines derived from chiral amino alcohols or amino esters. For example, the addition of this compound to imines derived from (S)-valine methyl ester can provide homoallylic amines with high diastereomeric excess. rsc.org A proposed mechanism involves the formation of a six-membered chair-like transition state where the zinc atom is chelated by the nitrogen and the ester carbonyl oxygen, directing the allyl group to one face of the imine. uniovi.es
Similarly, imines derived from (R)-phenylglycine amide have been shown to undergo highly diastereoselective addition of this compound. acs.org The resulting adducts can be converted to enantiomerically pure homoallylamines.
N-sulfinyl imines are another important class of substrates for diastereoselective allylation. The sulfinyl group acts as a powerful chiral auxiliary. The addition of this compound to N-tert-butylsulfinyl imines often proceeds through a chelated transition state involving the nitrogen and the sulfinyl oxygen, leading to high levels of stereocontrol. uniovi.es
It is important to note that while allylzinc reagents are effective, other allylmetal reagents can exhibit different reactivity and selectivity profiles. For instance, in some systems, allylzinc reagents have been reported to give low yields and poor diastereoselectivity, whereas reagents like allyl-9-BBN provide excellent selectivity. pitt.edu The choice of the allylmetal reagent is therefore a critical parameter in designing a stereoselective imine allylation.
Transition State Analysis of this compound Reactions
Elucidation of Transition State Geometries and Energetics
Computational studies have been instrumental in elucidating the transition state structures and energetics of reactions involving this compound. For the addition of this compound to carbonyls and imines, a cyclic, chair-like six-membered transition state is often proposed. uniovi.es In this model, the zinc atom coordinates to the heteroatom (oxygen or nitrogen) of the electrophile, and the allylic group is delivered to the electrophilic carbon.
Theoretical calculations, including multi-configuration spin-coupled (MC-SC) methods, have been employed to analyze the chemical nature of these transition states. researchgate.netresearchgate.net These studies help to understand the differences in reactivity between various organometallic reagents, such as this compound and allyl Grignard reagents. researchgate.net
For the allylation of cyclopropenone acetals, computational analysis has identified half-chair transition structures. u-tokyo.ac.jp The flexibility of these transition states has been suggested as a reason for the erosion of selectivity observed in some reactions. u-tokyo.ac.jp The relative energies of different possible transition state geometries, which are influenced by steric and electronic factors, ultimately determine the stereochemical outcome of the reaction.
Influence of Ligands and Solvation on Transition State Structures and Stereoselectivity
The presence of ligands and the nature of the solvent can significantly impact the geometry and energetics of the transition state in this compound reactions, thereby influencing stereoselectivity.
Ligand Effects: Chiral ligands can coordinate to the zinc center, creating a defined chiral environment around the reactive site. This is a key strategy for achieving enantioselective transformations. For instance, the use of anionic bis-oxazoline ligands in the allylation of cyclopropenone acetals has been shown to lead to high enantioselectivity. u-tokyo.ac.jp The ligand's steric bulk and electronic properties dictate the preferred transition state geometry, favoring the formation of one enantiomer over the other.
Solvation Effects: The solvent plays a crucial role in stabilizing the organozinc reagent and the transition state. libretexts.orgchemrxiv.org Ethereal solvents like tetrahydrofuran (THF) are commonly used because they can coordinate to the zinc atom, influencing its Lewis acidity and the aggregation state of the reagent. u-tokyo.ac.jp Computational studies have shown that while solvation does not drastically alter the basic half-chair conformation of the transition state in some systems, it can lead to the elongation of forming bonds. u-tokyo.ac.jp The polarity of the solvent can also affect the rate and selectivity of reactions, particularly those proceeding through polar transition states. chemrxiv.org In some cases, the solvent can even participate in the transition state structure, further influencing the reaction pathway.
Comparative Reactivity with Other Allylmetal Reagents
This compound is one of several allylmetal reagents available to organic chemists, each with its own characteristic reactivity and selectivity profile. A comparison with other common allylating agents highlights the unique features of this compound.
| Reagent | Typical Reactivity | Selectivity | Functional Group Tolerance |
| This compound | Moderate | Good, often chelation-controlled | Good |
| Allylmagnesium halides | High | Often low, not always chelation-controlled nih.gov | Lower, can react with esters nih.gov |
| Allyllithium | High | Often low nih.gov | Lower |
| Allylboranes | Moderate | High, often substrate-controlled | High |
| Allyltin (B8295985) reagents | Low (requires activation) | High, often substrate-controlled | High |
| Allylindium reagents | Moderate | Good, can be used in aqueous media | Good |
Allylmagnesium Halides (Grignard Reagents): These are generally more reactive than this compound. nih.gov This high reactivity can sometimes lead to a lack of selectivity, including in chelation-controlled systems where this compound performs well. nih.gov Allylmagnesium reagents are also more basic and can cause enolization or react with other functional groups like esters. nih.gov
Allyllithium: Similar to Grignard reagents, allyllithium is highly reactive and often shows low stereoselectivity. nih.gov
Allylboranes: These reagents are less basic than this compound and are known for their high diastereoselectivity, which is often dictated by the substrate's stereochemistry (substrate control). thieme-connect.de They are particularly useful for additions to enolizable imines where more basic reagents might cause deprotonation. thieme-connect.de
Allyltin Reagents (Allylstannanes): Allylstannanes are generally less reactive than this compound and often require Lewis acid activation to react with carbonyls and imines. They are known for their high stereoselectivity and functional group tolerance.
Allylindium Reagents: These reagents have gained popularity due to their ability to be used in aqueous media, offering a "greener" alternative. They often provide good yields and diastereoselectivity in the allylation of carbonyls and imines. orgsyn.org
Advantages of Allylzinc Reagents (e.g., Stability, Functional Group Tolerance, Reduced Basicity)
Allylzinc reagents, including this compound, offer several distinct advantages over more traditional organometallic compounds like their lithium and magnesium counterparts. These benefits stem from the moderate electropositivity of zinc, which imparts a greater degree of covalency to the carbon-zinc bond.
Stability and Reduced Basicity: A primary advantage of allylzinc reagents is their enhanced stability and consequently, their reduced basicity compared to organolithium and Grignard reagents. rsc.orgresearchgate.netpitt.edu This reduced basicity minimizes side reactions such as enolization when reacting with carbonyl compounds. Unlike many highly reactive organometallics that are pyrophoric in air and react violently with water, this compound exhibits remarkable stability, even in aqueous solvents. lookchem.comresearchgate.net This stability allows for Barbier-type reactions to be conducted in water, reducing the need for stringent anhydrous conditions and simplifying reaction setups. lookchem.comresearchgate.netoup.com
Functional Group Tolerance: The moderated reactivity of organozinc compounds leads to excellent functional group tolerance, a key feature that allows for their use in the synthesis of complex, polyfunctional molecules. pitt.edumdpi.com They are compatible with a wide array of electrophilic functional groups, such as esters, ketones, and nitriles, which would readily react with more nucleophilic and basic organometallics. mdpi.com58.59.2 For instance, in the Reformatsky reaction, organozinc enolates are specifically used because they are less reactive than lithium enolates or Grignard reagents, which prevents undesired nucleophilic addition to ester functionalities present in the molecule. organic-chemistry.orgnih.gov This chemoselectivity obviates the need for extensive use of protecting groups, leading to more efficient and atom-economical synthetic routes. researchgate.net
The table below summarizes the key advantages of allylzinc reagents.
| Feature | Advantage of Allylzinc Reagents | Implication in Synthesis |
| Stability | Stable in some aqueous and protic media; not typically pyrophoric. lookchem.comresearchgate.net | Enables reactions in aqueous or mixed aqueous/organic solvents (Barbier-type); simplifies handling and setup compared to highly reactive reagents. |
| Reduced Basicity | Less prone to protonolysis and acting as a base. pitt.edu | Minimizes side reactions like deprotonation of acidic protons (e.g., α-protons of ketones), leading to cleaner reactions and higher yields of the desired addition product. |
| Functional Group Tolerance | Compatible with esters, amides, nitriles, and ketones. mdpi.com58.59.2 | Allows for the synthesis of complex molecules without the need for protecting sensitive functional groups, resulting in shorter and more efficient synthetic pathways. |
| Selectivity | Often provides higher chemo- and regioselectivity compared to more reactive counterparts. rsc.orgresearchgate.net | Enables targeted transformations on molecules with multiple reactive sites. |
Complementarity and Limitations Compared to Lithium, Magnesium, Indium, and Tin Counterparts
The utility of this compound is best understood when compared with other allylic organometallics. Each class of reagent has a unique reactivity profile, making them complementary tools for different synthetic challenges.
Comparison with Allyllithium and Allylmagnesium Reagents: Allyllithium and allylmagnesium (Grignard) reagents are characterized by their high reactivity and strong basicity due to the highly polar nature of the C-Li and C-Mg bonds. pitt.eduresearchgate.net This high reactivity can be advantageous for reactions with sterically hindered electrophiles but often leads to a lack of selectivity. tandfonline.com Allylmagnesium reagents react at rates approaching the diffusion limit with many carbonyl compounds, resulting in poor chemoselectivity between different carbonyl groups (e.g., aldehydes vs. esters) and often low diastereoselectivity. tandfonline.comcdnsciencepub.com
In contrast, this compound's lower reactivity allows for greater control. 58.59.2 For example, where an allylmagnesium reagent might react unselectively with a substrate containing both ketone and ester groups, this compound can selectively add to the more reactive ketone. organic-chemistry.orgtandfonline.com However, this reduced reactivity is also a limitation; allylzinc reagents may fail to react with less reactive electrophiles, such as highly hindered ketones or amides, where allylmagnesium reagents would be effective. tandfonline.com
Comparison with Allylindium Reagents: Allylindium reagents are even milder than their zinc counterparts and are particularly noted for their exceptional tolerance to water. oup.com While allylzinc reagents can be used in aqueous media, allylindium reagents often provide superior results in these conditions and can be used where allylzinc reagents fail. For example, in the presence of highly acid-labile functional groups, indium-mediated allylations can proceed smoothly, whereas the analogous reaction with zinc may lead to decomposition of the starting material. This makes allylindium reagents particularly suitable for syntheses involving sensitive substrates, such as carbohydrates. researchgate.net
Comparison with Allyltin Reagents: Allyltin (allylstannane) reagents are generally stable, isolable compounds that are significantly less reactive than allylzinc reagents. Their reaction with electrophiles typically requires activation by a Lewis acid. This lower intrinsic reactivity provides a different level of control and selectivity. A key distinction lies in their stereoselectivity; the addition of substituted allyltin reagents to aldehydes, particularly in the presence of Lewis acids like boron trifluoride etherate, often proceeds with high syn-diastereoselectivity, irrespective of the geometry of the allylic double bond (classified as Type II behavior). pitt.edu Allylzinc and allylmagnesium reagents, on the other hand, often show stereoselectivity that is dependent on the reagent geometry and reaction conditions (Type I behavior). pitt.edu Like allylzinc and allylindium, allyltin reagents can be used for Barbier-type reactions in aqueous media. oup.com The choice between zinc and tin can therefore be dictated by the desired stereochemical outcome and the specific activation method required.
The following table provides a comparative overview of allylic organometallic reagents.
| Reagent Type | General Reactivity | Basicity | Functional Group Tolerance | Common Reaction Conditions | Key Features/Limitations |
| Allyllithium (R-Li) | Very High | Very High | Low | Anhydrous ether/THF, low temp. | Highly reactive, strong base, can be difficult to prepare and handle. researchgate.net |
| Allylmagnesium (R-MgX) | High | High | Low-Moderate | Anhydrous ether/THF | Very reactive, often lacks chemoselectivity, can add to esters and amides. tandfonline.com |
| Allylzinc (R-ZnX) | Moderate | Moderate | High | THF, can be used in aqueous media (Barbier). rsc.orgpitt.eduoup.com | Good balance of reactivity and selectivity, tolerates many functional groups. pitt.edumdpi.com |
| Allylindium (R-InX₂) | Moderate-Low | Moderate-Low | Very High | THF, DMF, water. | Excellent in aqueous media, very chemoselective, tolerates acid-labile groups. |
| Allyltin (R-SnX₃) | Low (requires activation) | Low | Very High | Requires Lewis acid activation (e.g., BF₃·OEt₂) or heat. | Stable, isolable reagents; often gives high syn-diastereoselectivity. pitt.edu |
Applications of Allylzinc Bromide in Complex Organic Synthesis
Allylation of Carbonyl Compounds
The addition of an allyl group to a carbonyl compound is a fundamental transformation in organic synthesis, leading to the formation of homoallylic alcohols, which are important building blocks for natural product synthesis. rsc.org Allylzinc bromide is a popular reagent for this purpose due to its moderate reactivity and tolerance of various functional groups. rsc.orgresearchgate.net
Stereoselective Synthesis of Homoallylic Alcohols
The asymmetric addition of this compound to aldehydes and ketones allows for the synthesis of enantioenriched homoallylic alcohols. thieme-connect.de This stereoselectivity can be achieved through various strategies, including the use of chiral catalysts or auxiliaries.
One notable approach involves the use of chiral sulfur-containing compounds as catalysts. For instance, the enantioselective addition of this compound to benzaldehyde (B42025) has been studied in the presence of catalytic amounts of chiral 2-pyridylmethyl sulfoxide. scite.ai While the yields are generally good, the enantioselectivities achieved have been modest. scite.ai
Another strategy involves the diastereoselective allylation of chiral α-keto amides. For example, chiral α-keto amides derived from (S)-proline esters react with this compound to produce tertiary homoallylic alcohols with a degree of stereocontrol. nih.gov
The reaction of this compound with aldehydes can also be influenced by the presence of chiral ligands to induce enantioselectivity. However, achieving high levels of stereocontrol in these reactions can be challenging.
Reactions with Aldehydes and Ketones
This compound reacts readily with a wide range of aldehydes and ketones to furnish the corresponding homoallylic alcohols. rsc.orgthieme-connect.descite.aiatamanchemicals.comresearchgate.netresearchgate.netacs.orgdntb.gov.ua The reaction is typically carried out by generating the this compound in situ from allyl bromide and zinc metal, followed by the addition of the carbonyl compound. rsc.org This Barbier-type reaction is advantageous as it can often be performed in various solvents, including aqueous media, and even under solvent-free conditions. rsc.orgresearchgate.net
The reactivity of this compound can be dramatically enhanced under solvent-free conditions, allowing for rapid reactions with both aldehydes and ketones at room temperature in an open atmosphere. researchgate.net A variety of aldehydes, including aromatic and aliphatic ones, undergo allylation in good to excellent yields, tolerating functional groups like nitro and chloro moieties. rsc.org Ketones also serve as effective substrates for this transformation. ucl.ac.uk
Mechanistically, the reaction involves the oxidative addition of zinc to allyl bromide to form this compound. This organozinc reagent then adds to the carbonyl group of the aldehyde or ketone, forming a zinc alkoxide intermediate. Subsequent hydrolysis yields the desired homoallylic alcohol. rsc.org
| Substrate | Product | Yield (%) |
| Benzaldehyde | 1-Phenylbut-3-en-1-ol | ~81-95% |
| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)but-3-en-1-ol | ~60-86% |
| Cinnamaldehyde | 1-Phenylhexa-1,5-dien-3-ol | ~84% |
| Acetophenone | 1-Phenylbut-3-en-1-ol | ~90% |
| Cyclohexanone | 1-Allylcyclohexan-1-ol | ~70% |
This table presents a selection of aldehydes and ketones that undergo successful allylation with this compound, along with typical reported yields. rsc.orgucl.ac.uk
Allylation of Imines and Hydrazones
The addition of allyl groups to the carbon-nitrogen double bond of imines and related compounds provides a direct route to homoallylic amines, which are valuable intermediates in the synthesis of nitrogen-containing natural products and pharmaceuticals. rsc.orgbeilstein-journals.org
Synthesis of Chiral Homoallylic Amines
The asymmetric addition of this compound to chiral imines or in the presence of chiral catalysts allows for the synthesis of enantiomerically enriched homoallylic amines. acs.orgunina.it A highly effective method involves the use of N-tert-butanesulfinylimines as chiral electrophiles. acs.org The reaction of these chiral imines with this compound proceeds with high diastereoselectivity, affording homoallylic amines that can be further transformed into valuable chiral building blocks. acs.orgacs.org
This methodology is quite general and has been successfully applied to the synthesis of homoallylic amines bearing quaternary centers. acs.org The high diastereoselectivity is attributed to a chelation-controlled transition state where the zinc atom coordinates to both the nitrogen and the sulfinyl oxygen of the imine.
The resulting homoallylic sulfinamides can be readily deprotected to provide the free chiral homoallylic amines. This approach has proven to be a powerful tool for the asymmetric synthesis of a wide range of nitrogen-containing compounds. acs.orgunina.it
| Chiral Auxiliary | Imine Substrate | Diastereomeric Ratio (dr) |
| (R)-N-tert-Butylsulfinyl | Various Aldimines | High (often >90:10) |
| (R)-Phenylglycine amide | Various Imines | High |
This table highlights the high diastereoselectivity achieved in the addition of this compound to imines bearing different chiral auxiliaries. acs.orgacs.org
Cross-Coupling Reactions
This compound is an effective nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling. scite.aiuni-muenchen.deorganic-chemistry.org This reaction allows for the formation of a new carbon-carbon bond between the allyl group and an organic electrophile, typically an aryl or vinyl halide.
Palladium-Catalyzed Negishi Cross-Couplings
The Negishi cross-coupling of this compound with aryl and vinyl halides provides a powerful method for the synthesis of allylated aromatic and vinylic compounds. uni-muenchen.demit.eduthieme-connect.deacs.orgnih.govnih.gov These reactions are typically catalyzed by a palladium complex, often in the presence of a phosphine (B1218219) ligand. organic-chemistry.orgmit.eduorganic-chemistry.org
A significant challenge in the cross-coupling of substituted allylic reagents is controlling the regioselectivity of the addition (i.e., whether the coupling occurs at the α or γ position of the allyl system). However, recent advances have led to the development of catalyst systems that provide excellent control over regioselectivity. For instance, the use of specific biarylphosphine ligands, such as CPhos, in conjunction with a palladium catalyst enables the completely linear-selective (α-selective) Negishi coupling of 3,3-disubstituted allylzinc reagents with a wide range of aryl, heteroaryl, and vinyl halides. mit.edunih.gov
This methodology is characterized by its mild reaction conditions, broad substrate scope, and high functional group tolerance. mit.edunih.gov It has been successfully applied to the synthesis of complex molecules, including the anti-HIV natural product siamenol. mit.edunih.gov The reaction tolerates various functional groups on both the aryl/vinyl halide and the allylzinc reagent. mit.edu
| Aryl/Vinyl Halide | Allylzinc Reagent | Product |
| Aryl Bromide | Prenylzinc Bromide | Prenylated Arene |
| Vinyl Bromide | Prenylzinc Bromide | Skipped Diene |
| Heteroaryl Halide | Geranylzinc Bromide | Linear Allylated Heterocycle |
This table illustrates the versatility of the palladium-catalyzed Negishi cross-coupling of allylzinc bromides with various electrophiles. mit.edunih.gov
Achieving Linear and Regioselective Coupling Outcomes
A significant challenge in allylic substitution reactions is controlling the regioselectivity, as attack can occur at either the α or γ position of the allyl system. This compound, particularly in combination with tailored catalyst systems, has proven effective in achieving high levels of regiocontrol.
Palladium-catalyzed Negishi cross-coupling reactions of 3,3-disubstituted allylzinc halides with aryl and vinyl electrophiles have been shown to proceed with complete linear selectivity. mit.eduthieme-connect.deacs.org This methodology allows for the synthesis of prenylated arenes and skipped dienes, which are important motifs in biologically active natural products. mit.edu The success of this highly regioselective transformation is attributed to the specific choice of a palladium catalyst bearing a bulky biarylphosphine ligand (e.g., CPhos), which favors an η¹-α reductive elimination pathway. mit.eduthieme-connect.de This approach is broad in scope, tolerating various functional groups on both the allylzinc reagent and the electrophile, and proceeds under exceptionally mild conditions, often at room temperature. mit.edu
The following table summarizes the linear-selective Negishi coupling of various allylzinc bromides with electrophiles.
| This compound | Electrophile | Catalyst | Product | Yield (%) | Regioselectivity | Ref |
| Prenylzinc bromide | 4-Bromobenzonitrile | Pd-CPhos | 4-(3,3-Dimethylallyl)benzonitrile | 94 | >99% Linear | mit.edu |
| Prenylzinc bromide | 4-Triflyloxyacetophenone | Pd-CPhos | 1-(4-(3,3-Dimethylallyl)phenyl)ethan-1-one | 85 | >99% Linear | mit.edu |
| Geranylzinc bromide | 4-Bromobenzonitrile | Pd-CPhos | 4-((2E,6E)-3,7-Dimethylocta-2,6-dien-1-yl)benzonitrile | 90 | >99% Linear | mit.edu |
| Farnesylzinc bromide | 4-Bromobenzonitrile | Pd-CPhos | 4-((2E,6E,10E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)benzonitrile | 88 | >99% Linear | mit.edu |
| (E)-1-Bromocyclohex-2-ene (forms corresponding zinc reagent) | 4-Bromobenzonitrile | Pd-CPhos | 4-(Cyclohex-2-en-1-yl)benzonitrile | 91 | >99% Linear | mit.edu |
Beyond palladium catalysis, cobalt-catalyzed systems have also been employed to achieve linearly coupled products from the reaction of allylic bromides with Grignard reagents, a transformation where allylzinc intermediates are often invoked. organic-chemistry.org Furthermore, the addition of this compound to other organometallic species, such as in the opening of [1.1.1]propellane, proceeds with remarkable regioselectivity, often resulting in a single isomer after a complete allylic rearrangement. nih.govd-nb.info
Carboxylation Reactions
The reaction of organometallic reagents with carbon dioxide (CO₂) is a fundamental method for synthesizing carboxylic acids. This compound is a particularly suitable reagent for this transformation, allowing for the efficient synthesis of valuable unsaturated acids.
Synthesis of Beta,Gamma-Unsaturated Carboxylic Acids
This compound reacts readily with carbon dioxide in a process known as carboxylation to produce β,γ-unsaturated carboxylic acids. researchgate.netresearchgate.netnih.gov This reaction is typically performed by bubbling CO₂ gas through a solution of the allylzinc reagent, which is generated in situ from allyl bromide and zinc dust. researchgate.netresearchgate.net The reaction proceeds smoothly, often at atmospheric pressure and room temperature, demonstrating the utility of this method for CO₂ fixation using commodity chemicals. researchgate.net
The carboxylation of allylic bromides mediated by zinc generally exhibits excellent branched regioselectivity, with the carboxyl group adding to the more substituted carbon (the γ-position) of the allyl system. researchgate.net This process has been significantly improved through the use of flow chemistry. researchgate.netnih.govrsc.orgrsc.org Continuous flow systems, which involve passing a solution of the allylic bromide through a column packed with zinc metal followed by introduction of CO₂ via a tube-in-tube reactor, offer enhanced conversion rates and improved yields compared to traditional batch processes. researchgate.netrsc.org
The following table presents a comparison of batch versus flow conditions for the synthesis of β,γ-unsaturated carboxylic acids from various allylic bromides. rsc.org
| Allyl Bromide Substrate | Product (β,γ-Unsaturated Acid) | Yield (Batch, %) | Yield (Flow, %) | Ref |
| Cinnamyl bromide | 3-Phenylbut-3-enoic acid | 58 | 85 | rsc.org |
| Prenyl bromide | 3,3-Dimethylbut-3-enoic acid | 55 | 77 | rsc.org |
| Geranyl bromide | (E)-3,7-Dimethylocta-3,6-dienoic acid | 45 | 68 | rsc.org |
| (E)-1-Bromooct-2-ene | (E)-3-Methylnon-3-enoic acid | 60 | 81 | rsc.org |
Synthesis of Beta-Lactones via Subsequent Transformations
The β,γ-unsaturated carboxylic acids synthesized from the carboxylation of this compound serve as valuable intermediates for further transformations. One important application is their conversion into β-lactones, which are four-membered cyclic esters with significant utility as synthetic building blocks and as probes for biological activity. researchgate.netresearchgate.net
Reactions with Specific Electrophiles
Addition to Cyclopropenone Acetals
This compound undergoes addition reactions with the strained double bond of cyclopropenone acetals (CPAs). thieme-connect.comrsc.org This carbozincation reaction proceeds rapidly and offers a method for constructing functionalized cyclopropane (B1198618) derivatives. thieme-connect.com The regioselectivity of the addition is highly dependent on the substituents present on the cyclopropenone acetal (B89532) ring. thieme-connect.com
Nakamura and colleagues extensively studied this reaction and found that for CPAs bearing an alkyl or aryl group, the addition of allylzinc reagents provides geminally substituted products almost exclusively. thieme-connect.com In contrast, when the CPA is substituted with a stannyl, silyl, or germyl (B1233479) group, the reaction with this compound yields β-addition products. thieme-connect.com This reversal of regioselectivity is attributed to electrostatic interactions between the Lewis acidic zinc atom of the reagent and the partially negatively charged carbon atom adjacent to the metalloid substituent on the CPA ring. thieme-connect.com
Furthermore, the allylzincation of cyclopropenone acetals can be rendered enantioselective. By adding an anionic bis-oxazoline ligand to the this compound reagent, the resulting cyclopropanone (B1606653) acetal can be obtained in high yield and with excellent enantiomeric excess (up to 98% ee). u-tokyo.ac.jp
| Cyclopropenone Acetal Substituent (R) | Allylzinc Reagent | Product Type | Diastereoselectivity/Enantioselectivity | Ref |
| Alkyl or Aryl | This compound | gem-Addition Product | Predominantly or exclusively | thieme-connect.com |
| Stannyl, Silyl, or Germyl | This compound | β-Addition Product | High regioselectivity | thieme-connect.com |
| 5,5-dimethyl-3-(trimethylsilyl)-1,5-dihydro-4H-cyclopenta[b]furan-4-one acetal | This compound with anionic bis-oxazoline ligand | gem-Addition Product | >98% ee | u-tokyo.ac.jp |
Reactions with [1.1.1]Propellane and Related Strained Ring Systems
The high degree of strain in small ring systems like [1.1.1]propellane makes them reactive partners in a variety of chemical transformations. This compound has proven to be a particularly effective reagent for the ring-opening functionalization of these unique structures.
Researchers have demonstrated that this compound, particularly when complexed with lithium chloride, reacts efficiently with [1.1.1]propellane. d-nb.info This reaction proceeds via the addition of the allylzinc species across the central, highly strained carbon-carbon bond of the propellane. The resulting organozinc intermediate can then be trapped with a range of electrophiles, leading to the formation of functionalized bicyclo[1.1.1]pentane (BCP) derivatives. d-nb.infonih.gov
A key feature of this transformation is its high regioselectivity. d-nb.info For instance, the reaction of cinnamylzinc bromide with [1.1.1]propellane results in the exclusive formation of the product where the phenyl group is attached to the carbon adjacent to the BCP core, a result of a complete allylic rearrangement during the reaction. nih.gov This high level of control allows for the predictable synthesis of complex BCPs. The reaction conditions are generally mild, often proceeding at room temperature, and tolerate a variety of functional groups, including esters and nitriles. nih.gov
The synthetic utility of this method is significant, as BCPs are increasingly recognized as valuable bioisosteres in medicinal chemistry, offering a three-dimensional replacement for traditional aromatic rings. nih.govbeilstein-journals.org The ability to introduce diverse functionality onto the BCP scaffold using this compound opens up new avenues for the design and synthesis of novel therapeutic agents.
Allylzincation of Acetylenic Sulfones
The reaction of this compound with acetylenic sulfones provides a powerful method for the stereoselective synthesis of complex olefinic structures. acs.orgacs.org This process, known as allylzincation, involves the addition of the allylzinc reagent across the carbon-carbon triple bond of the acetylenic sulfone.
The reaction is highly regio- and stereoselective, leading to the formation of a vinyl zinc intermediate with a defined geometry. acs.org This intermediate can then participate in subsequent reactions, such as nickel-catalyzed Negishi cross-coupling with various halohydrocarbons. acs.orgrsc.org This tandem, one-pot procedure allows for the efficient construction of tetrasubstituted olefins containing a 1,4-diene structural unit. acs.orgacs.org
The stereochemistry of the final product is reliably controlled, as confirmed by X-ray diffraction analysis of the resulting compounds. acs.org This methodology is notable for its operational simplicity and the high yields of the desired products. The ability to combine the allylzincation of acetylenic sulfones with a subsequent cross-coupling reaction in a single pot enhances the efficiency and practicality of this synthetic strategy. acs.orgrsc.org
Alkynylation of Aldehydes Mediated by this compound
This compound can mediate the alkynylation of aldehydes, providing a practical route to propargylic alcohols. researchgate.netresearchgate.net In this reaction, a terminal alkyne reacts with an aldehyde in the presence of zinc and allyl bromide. This method is applicable to a wide range of aldehydes, including aromatic, aliphatic, and vinyl aldehydes, as well as α-keto esters and epoxides. researchgate.net
The reaction proceeds under mild conditions, typically at room temperature, and utilizes inexpensive and readily available reagents. researchgate.net This makes the protocol scalable and suitable for large-scale synthesis. The yields of the desired propargylic alcohols are generally high. researchgate.net
While the primary role of this compound in this context is to generate the active zinc species for the alkynylation, it is a crucial component of the reaction system. The development of chiral ligands for this transformation has enabled enantioselective variations, leading to the synthesis of chiral propargylic alcohols with high enantiomeric excess. researchgate.net
Applications in Matteson Homologations
Allylzinc reagents have found significant application as nucleophiles in the Matteson homologation, a powerful method for the stereocontrolled synthesis of α-chloro boronic esters and their subsequent conversion to a variety of functionalized molecules. researchgate.netresearchgate.netacs.org
In this context, this compound reacts with a dichloromethyl boronic ester, leading to the formation of an allylated boronic ester. acs.org A key advantage of using allylzinc reagents is the predominant formation of the linear substitution product. researchgate.netacs.org Furthermore, excellent E-selectivity is often observed, particularly when the allylic reagent bears sterically demanding or aryl substituents. acs.org
The resulting allyl boronic esters are versatile intermediates that can be further transformed. For example, they can be converted to trifluoroborates or undergo additional homologation reactions. acs.org Ozonolysis of the double bond provides access to aldehydes or ketones, making allylzinc reagents useful as acetaldehyde (B116499) or ketone enolate equivalents in this context. researchgate.netacs.org The Matteson homologation using allylzinc reagents has been successfully applied in the synthesis of complex molecules, including polyketide fragments. researchgate.net
Strategic Applications in Natural Product Synthesis
The unique reactivity and selectivity of this compound have made it a valuable reagent in the total synthesis of complex, biologically active natural products. Its ability to facilitate the stereoselective formation of carbon-carbon bonds is particularly noteworthy.
Stereoselective Assembly of Biologically Active Molecules
The stereoselective addition of this compound to carbonyls and imines is a cornerstone of its application in natural product synthesis. rsc.org This reaction allows for the creation of chiral homoallylic alcohols and amines, which are common structural motifs in a vast array of biologically active molecules. rsc.orgingentaconnect.com
For instance, the reaction of this compound with aldehydes can be influenced by the presence of chiral auxiliaries or catalysts to achieve high levels of diastereoselectivity or enantioselectivity. nih.gov The resulting homoallylic alcohols are versatile intermediates that can be further elaborated into more complex structures.
The tandem allylzincation of acetylenic sulfones followed by cross-coupling provides a method for the regio- and stereoselective construction of tetrasubstituted olefins, which can be potential building blocks for natural product synthesis. acs.org The ability to control the stereochemistry at multiple centers in a single or tandem operation is a significant advantage in the efficient assembly of complex targets.
Concise Syntheses of Specific Natural Products (e.g., Siamenol)
A notable example of the strategic application of this compound is in the synthesis of the natural product Siamenol. Siamenol is a prenylated carbazole (B46965) that has demonstrated anti-HIV activity. stanford.edumit.edu
In a concise synthesis of Siamenol, a key step involves a palladium-catalyzed Negishi cross-coupling reaction between a brominated carbazole intermediate and prenylzinc bromide. stanford.edumit.edu This reaction proceeds with complete linear selectivity, a crucial factor in achieving the desired connectivity of the prenyl side chain. mit.edu The use of prenylzinc bromide, generated from prenyl bromide and zinc, in conjunction with a specific palladium catalyst system, was essential for the high yield and regioselectivity of this transformation. stanford.edumit.edu This example highlights the power of allylzinc reagents in facilitating key bond formations in the late stages of a natural product synthesis, enabling an efficient and selective route to a biologically important molecule.
Catalysis in Allylzinc Bromide Reactions
Role of Lewis Acid Catalysts in Organozinc Formation and Reactivity
Lewis acids are pivotal in both the generation and subsequent reactions of allylzinc bromide. wikipedia.org They function as electron-pair acceptors, activating substrates and influencing reaction pathways. wikipedia.org
The formation of allylzinc species from allyl bromides and unactivated zinc metal can be sluggish. Research has shown that the addition of a catalytic amount of a Lewis acid can significantly promote this process. A study examining the effects of various Lewis acids, including zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄), found that AlCl₃ was the most effective promoter for the formation of this compound in tetrahydrofuran (B95107) (THF). researchgate.net The resulting allylzinc reagent, prepared in the presence of catalytic AlCl₃, demonstrated high efficiency in the allylation of a wide range of aromatic and aliphatic aldehydes and ketones, producing homoallylic alcohols in good to excellent yields. researchgate.net Notably, this method tolerates various functional groups such as esters, hydroxyls, acetals, and even aromatic nitro and halide groups. researchgate.net In reactions with α,β-unsaturated carbonyl compounds, selective 1,2-addition was observed. researchgate.net
The role of the Lewis acid extends beyond simply facilitating the formation of the organozinc reagent. In subsequent reactions, such as the allylation of carbonyl compounds, the Lewis acid coordinates to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the this compound. This activation is a key principle of Lewis acid catalysis and leads to significantly accelerated reaction rates. wikipedia.org
The choice of Lewis acid and its stoichiometry can also direct the course of a reaction. For instance, the allylation of acetals requires two equivalents of AlCl₃ to proceed effectively, facilitating the crucial carbon-oxygen bond cleavage. researchgate.net This highlights the Lewis acid's role in activating not just the primary electrophile but also other functional groups present in the substrate.
Transition Metal Catalysis (e.g., Palladium, Nickel, Cobalt, Iron)
Transition metal catalysis has revolutionized organic synthesis, and its application to this compound reactions is no exception. numberanalytics.com Palladium, nickel, cobalt, and iron complexes are among the most common and effective catalysts for mediating cross-coupling reactions involving this compound, enabling the formation of new carbon-carbon bonds with high efficiency and selectivity. dokumen.pubuni-muenchen.de
Palladium and nickel are the most extensively studied catalysts for these transformations. uni-muenchen.de Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are a cornerstone of modern organic chemistry. numberanalytics.comdokumen.pub These reactions typically involve the coupling of an organozinc reagent with an organic halide or triflate. For example, this compound can be coupled with aryl, vinyl, or alkyl halides in the presence of a palladium catalyst to form a diverse array of molecular structures. uni-muenchen.de Nickel catalysts, often more economical than their palladium counterparts, have also proven highly effective and can sometimes offer complementary reactivity. dokumen.pubuni-muenchen.de
More recently, catalysts based on more earth-abundant and less expensive metals like cobalt and iron have gained significant attention. dokumen.pub Cobalt-catalyzed cross-coupling reactions have emerged as powerful alternatives, demonstrating excellent functional group tolerance and stereoselectivity. uni-muenchen.deuni-muenchen.de For instance, a cobalt-catalyzed allylation of diarylzinc reagents has been developed that proceeds with high stereoselectivity, providing products of Sₙ2 substitution while retaining the double bond configuration. uni-muenchen.de Iron-catalyzed cross-coupling reactions also show great promise, offering an economical and environmentally friendly option for C-C bond formation. dokumen.pubuni-muenchen.de An example includes the iron-catalyzed reaction between diphenylzinc (B92339) and allyl bromide. dokumen.pub
The general catalytic cycle for these cross-coupling reactions typically involves three key steps:
Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) reacts with the organic halide, inserting into the carbon-halogen bond to form a higher-valent organometallic intermediate.
Transmetalation: The allyl group is transferred from the zinc atom of this compound to the transition metal center, displacing the halide and forming a new organometallic complex.
Reductive Elimination: The two organic groups on the transition metal center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the low-valent catalyst, which can then re-enter the catalytic cycle.
This catalytic approach allows for the construction of complex molecules under relatively mild conditions and with a high degree of control.
Rational Design and Optimization of Ligands for Catalytic Performance
The success of transition metal-catalyzed reactions hinges critically on the nature of the ligands coordinated to the metal center. rsc.orgscholaris.ca Ligands are not mere spectators; they play a crucial role in tuning the steric and electronic properties of the catalyst, thereby influencing its reactivity, stability, and selectivity. rsc.orgnih.gov Rational ligand design has become a powerful strategy for developing superior catalysts for specific applications, including those involving this compound. rsc.orgnih.gov
The primary goal of ligand design is to optimize the performance of the catalyst by systematically modifying the ligand's structure. Key parameters that are often considered include:
Steric Bulk: The size of the ligand, often quantified by its cone angle, can have a profound impact on the reaction. chemrxiv.org Bulky ligands can promote reductive elimination, prevent catalyst deactivation pathways like β-hydride elimination, and create a specific steric environment around the metal center that can lead to high regioselectivity or stereoselectivity.
Electronic Properties: The electron-donating or electron-withdrawing nature of a ligand, often assessed using parameters like the Tolman electronic parameter, can influence the electron density at the metal center. chemrxiv.org Electron-rich ligands can facilitate the oxidative addition step by making the metal more nucleophilic, while electron-deficient ligands can promote reductive elimination. researchgate.net
A prime example of rational ligand design is the development of phosphine (B1218219) ligands for palladium-catalyzed cross-coupling reactions. By systematically varying the substituents on the phosphorus atom, chemists can fine-tune both the steric and electronic properties of the ligand. For instance, in the development of a catalyst for the silyl-Heck reaction, it was found that ligands that were both electron-rich and sterically bulky provided the best catalytic performance. nih.gov This systematic approach allows for the development of "generations" of catalysts with progressively improved activity and selectivity. scholaris.ca
Computational methods are also increasingly being used in ligand design. chemrxiv.org Techniques like the virtual ligand-assisted optimization (VLAO) method allow for the in silico screening and optimization of ligands, providing a guiding principle for experimental work and accelerating the discovery of highly effective catalysts. chemrxiv.org
| Ligand Type | Key Feature(s) | Impact on Catalysis | Example Application |
| Bulky, Electron-Rich Phosphines | High steric hindrance, strong electron donation | Promotes oxidative addition and reductive elimination, enhances catalyst stability. | Palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, tunable steric bulk | Form robust catalysts, often with high activity. | Nickel-catalyzed cross-coupling reactions. |
| Chiral Diphosphines | C₂-symmetric backbone, defined bite angle | Induces asymmetry in the product, enabling enantioselective catalysis. | Asymmetric allylic alkylations. |
| Bidentate Ligands | Chelate effect, well-defined geometry | Increases catalyst stability, controls coordination geometry. | Various cross-coupling reactions. rsc.org |
This table provides an interactive overview of common ligand types and their impact on catalysis.
Asymmetric Catalysis Employing Chiral Zinc Amides and Ligands
The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. Asymmetric catalysis offers an elegant and efficient means to achieve this goal. In the context of this compound reactions, chirality can be introduced through the use of chiral auxiliaries, chiral ligands complexed to a transition metal catalyst, or by employing chiral zinc amides. researchgate.netresearchgate.net
A notable strategy involves the use of chiral zinc amides. These reagents can be generated through a boron-to-zinc exchange process, where an allylboronate reacts with a zinc amide. researchgate.net If a chiral zinc amide is used, the resulting allylzinc species is chiral and can participate in enantioselective allylation reactions with various electrophiles like carbonyl compounds and imines. researchgate.net This approach has been shown to afford high enantioselectivities. researchgate.net Mechanistic studies suggest that the amide ligand on the zinc center is crucial for generating the reactive allylzinc species and that the transmetalation step is rate-determining in the catalytic cycle. researchgate.net
Another powerful method is the diastereoselective addition of this compound to imines derived from chiral auxiliaries. For example, imines derived from (R)-phenylglycine amide react with this compound with high diastereoselectivity. acs.org The resulting homoallylamines can be obtained with high enantiomeric purity after the chiral auxiliary is removed. acs.org
Transition metal catalysis also provides a fertile ground for asymmetric transformations. Chiral ligands, often possessing C₂ symmetry, can be coordinated to metals like palladium to create a chiral environment around the catalytic center. acs.org This chiral catalyst can then differentiate between the two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. While the direct asymmetric allylation of imines with this compound using chiral palladium catalysts has been explored, achieving high enantioselectivity can be challenging. acs.org However, the development of new chiral ligands continues to be an active area of research, promising more effective solutions for the asymmetric synthesis of valuable chiral molecules. researchgate.net
Electrogenerated Catalysis in Allylzinc Reactions
Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry, and its merger with transition metal catalysis has opened up new avenues for chemical reactivity. nsf.gov Electrogenerated catalysis involves the use of an electric current to generate the active catalytic species in situ, often from a stable precursor. nih.gov This approach can offer several advantages, including mild reaction conditions, avoidance of stoichiometric chemical reductants, and precise control over the redox potential.
In the context of allylzinc reactions, electrochemical methods can be used to generate the active catalyst for cross-coupling reactions. For example, a cobalt(II) bromide catalyst can be electrochemically reduced to a highly reactive cobalt(I) species. nih.gov This electrogenerated Co(I) can then participate in a catalytic cycle for the formation of organozinc compounds from organic halides. nih.gov The final step of this process is a transmetalation reaction between the organocobalt(II) species and zinc ions, which regenerates the cobalt(II) catalyst. nih.gov The presence of zinc bromide has been shown to stabilize the electrogenerated Co(I) species, highlighting the synergistic interplay between the components of the reaction mixture. nih.gov
Electrochemical methods can also be applied to the direct formation of the allylzinc reagent itself. A method has been described that uses a catalytic amount of zinc bromide, which is cathodically reduced in the presence of a sacrificial zinc anode to create a highly activated form of zinc. researchgate.net This electrochemically activated zinc can then readily react with allyl bromide to form this compound, which can be used in subsequent reactions, such as the coupling with α-bromoesters to form β-ketoesters. researchgate.net
Theoretical and Computational Studies on Allylzinc Bromide
Computational Methodologies Employed (e.g., Density Functional Theory, Multi-Configuration Spin-Coupled Calculations, MNDO, CASVB)
A variety of computational methods have been leveraged to study allylzinc bromide and its reactions, each offering a different balance of accuracy and computational cost.
Density Functional Theory (DFT) : DFT is a widely used method for studying organometallic reactions due to its favorable balance of accuracy and computational efficiency. numberanalytics.com Functionals such as B3LYP and PBE are commonly employed to optimize molecular geometries, locate transition states, and calculate reaction energies and barriers for systems involving this compound. numberanalytics.comacs.org For instance, DFT calculations have been used to investigate the addition of allylzinc reagents to various substrates, providing insights into the reaction pathways. acs.org
Multi-Configuration Spin-Coupled (MC-SC) Calculations : For reactions where electron correlation and multi-reference character are significant, MC-SC methods provide a more detailed and accurate description of the electronic structure. researchgate.net MC-SC calculations have been instrumental in revealing the chemical nature of transition states in the addition reactions of this compound to carbonyl compounds like acetone. researchgate.netresearchgate.net This method helps to describe the electronic rearrangements during the reaction, indicating that the transition state possesses a pronounced carbanion character. researchgate.net
Modified Neglect of Diatomic Overlap (MNDO) : This semi-empirical method offers a computationally less expensive alternative to ab initio methods and DFT, making it suitable for larger, more realistic systems. u-tokyo.ac.jp MNDO has been successfully used to examine the origin of enantioselectivity in the addition of allylzinc reagents modified with chiral ligands to cyclopropenone acetals. u-tokyo.ac.jp
Complete Active Space Valence Bond (CASVB) : While not as commonly cited for this compound specifically in the provided context, CASVB is a powerful method for describing electronic structures with significant multi-reference character, such as complex transition states. It provides a valence-bond-like picture which can be highly intuitive for chemists. researchgate.net
These computational tools are often used in concert to build a comprehensive understanding of the reaction dynamics of this compound.
Elucidation of Reaction Mechanisms and Pathways through Computational Models
Computational models have been pivotal in mapping out the step-by-step mechanisms of reactions involving this compound, from the initial association of reactants to the formation of final products.
A cornerstone of mechanistic studies is the identification and characterization of transition states (TS). numberanalytics.com For this compound reactions, computational studies have identified several key features of these critical structures:
Six-Membered Ring Transition States : The addition of allylic organometallics, including this compound, to carbonyl compounds is often proposed to proceed through a concerted, six-membered, chair-like transition state. nih.gov Computational studies support this model, showing a cyclic arrangement involving the zinc atom, the carbonyl oxygen, the carbonyl carbon, and the three carbons of the allyl group. u-tokyo.ac.jpnih.gov This arrangement facilitates the allylic transposition that is characteristic of these reactions.
Half-Chair Conformation : In the reaction of allylzinc chloride (a closely related reagent) with cyclopropene (B1174273), ab initio calculations located two diastereomeric transition structures, both possessing a half-chair conformation. u-tokyo.ac.jp This geometry is attributed to the need for a planar arrangement of the C-C-C-Zn atoms to maximize orbital interaction. u-tokyo.ac.jp
Influence of Ligands and Coordination : The geometry of the transition state is highly influenced by the coordination environment of the zinc atom. Calculations on reactions involving chiral bis-oxazoline ligands show a tetrahedral coordination geometry for the metal, which is sterically shielded by the bulky ligand. u-tokyo.ac.jp This shielding can prevent chelation between the zinc and other functional groups in the substrate, impacting selectivity. u-tokyo.ac.jp MC-SC calculations have also been used to visualize the superposition of chemical structures for the this compound transition state, providing a detailed picture of its bonding nature. researchgate.net
By calculating the potential energy surface, computational chemists can construct a reaction energy profile, which maps the energy changes as reactants are converted to products. wikipedia.org This profile reveals the activation energies (reaction barriers) for each step, which determine the reaction kinetics.
Comparing Reaction Pathways : Energy profiles are crucial for comparing competing reaction pathways. For example, in a rhodium-catalyzed coupling reaction, DFT calculations were used to compare different mechanistic possibilities, ultimately showing that an allylation of the aldehyde was a key step with important selectivity implications. acs.org Similarly, studies on the reaction of this compound with acetone, compared to allyl Grignard reagents, used MC-SC calculations to associate the lower reactivity of the zinc reagent with a more reactant-like transition state, in contrast to the more product-like transition state for the Grignard reagent. researchgate.net
The table below summarizes some reported computational energy data for reactions involving allylzinc species.
| Reaction System | Computational Method | Calculated Parameter | Value (kcal/mol) | Reference |
| Isomerization of an allylzinc complex | DFT | Free Energy of Activation (ΔG‡) for isomerization (ts-Zn-2) | 21.8 | nih.gov |
| Direct addition of an allylzinc complex to an aldehyde | DFT | Free Energy of Activation (ΔG‡) for addition (ts-iv) | 22.5 | nih.gov |
| Addition of isomerized allylzinc (14) to an aldehyde | DFT | Free Energy of Activation (ΔG‡) for addition (ts-v) | 17.5 | nih.gov |
| Addition of allylzinc chloride to cyclopropene (TS A vs. TS B) | HF/3-21G | Energy Difference between Diastereomeric Transition States | 0.76 | u-tokyo.ac.jp |
| Isomerization of 4-HgCl to 2-HgCl | ZORA-OLYP/TZ2P | Activation Energy | 18.84 | acs.org |
| Isomerization of 4-CdCl to 2-CdCl | ZORA-OLYP/TZ2P | Activation Energy | 4.58 | acs.org |
Transition State Characterization and Analysis
Prediction and Rationalization of Selectivity (Stereo-, Regio-, and Enantioselectivity)
A major strength of computational chemistry is its ability to predict and explain the selectivity of chemical reactions. rsc.org By comparing the activation energies of different transition states leading to different products, researchers can predict product ratios and understand the origins of stereo-, regio-, and enantioselectivity.
Enantioselectivity : MNDO calculations have been used to rationalize the enantioselectivity observed in the addition of an allylzinc reagent with a chiral anionic bis-oxazoline ligand. u-tokyo.ac.jp By comparing the energies of four possible transition structures, the calculations correctly predicted the major diastereomer formed. u-tokyo.ac.jp The energy difference between the two most favorable transition states (TS G and TS H) and the other two (TS I and TS J) was found to be about 1 kcal/mol, which corresponds to a calculated enantioselectivity of 91:9 at 20°C, successfully reproducing the experimental trend. u-tokyo.ac.jp
Diastereoselectivity : In the reaction of substituted allylic zinc reagents with cyclopropenone acetals, computational studies have been used to understand moderate diastereoselectivities. u-tokyo.ac.jp The flexibility of the half-chair transition state was investigated as a potential reason for the erosion of selectivity. u-tokyo.ac.jp For the addition of this compound to certain imines, it was noted that the zinc reagent could provide useful stereoselectivity where other reagents like allyllithium were unselective. nih.gov
Regioselectivity : Computational studies can also shed light on regioselectivity (e.g., α- vs. γ-addition). DFT studies have shown that while additions to aldehydes with allylzinc compounds bearing a trifluoromethyl group are α-selective, those with a polyfluoro carbon are γ-selective. nih.gov This switch in selectivity is rationalized by analyzing the relative energies of the transition states leading to the different regioisomers.
The table below presents findings from a computational study on the enantioselective addition of a chiral allylzinc reagent, illustrating how calculated energy differences are used to predict product distribution. u-tokyo.ac.jp
| Transition Structure | Relative Heat of Formation (kcal/mol) | Predicted Product Ratio (%) at 20°C |
| TS G' | 0.0 | 85.7 |
| TS I' | 1.2 | 8.0 |
| TS H' | 1.3 | 6.0 |
| TS J' | 3.8 | 0.3 |
Modeling of Solvent Effects in Computational Studies of this compound
Solvent plays a crucial role in many chemical reactions, and its effect can be modeled computationally using either implicit or explicit approaches. springernature.comresearchgate.net The stereochemistry of simple allylic zinc reagents like this compound is known to be highly susceptible to solvent effects. u-tokyo.ac.jp
Implicit Solvent Models (Continuum Models) : These models approximate the solvent as a continuous medium with a defined dielectric constant. acs.org This method is computationally less demanding than using explicit solvent molecules. The Conductor-like Screening Model (COSMO) is an example of an implicit model that has been used in studies of organometallic reactions to account for bulk solvent effects on the energies of reactants, transition states, and products. acs.org For instance, single-point energy calculations in water using the COSMO model have been performed on gas-phase optimized geometries to understand how a polar solvent influences reaction energetics. acs.org
The choice between explicit and implicit models depends on the specific system and the nature of the solvent-solute interactions. Explicit models are better for capturing specific interactions like hydrogen bonding, while implicit models are efficient for representing the general electrostatic effect of the solvent. researchgate.net
Advancements in Green Chemistry and Flow Chemistry for Allylzinc Bromide
Principles of Green Chemistry Applied to Allylzinc Bromide Synthesis and Reactions
Green chemistry is a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. sigmaaldrich.comresearchgate.net Its application to this compound focuses on improving the environmental profile of its synthesis and subsequent reactions by addressing solvent use, raw material activation, and waste generation. chemistryjournals.net
Traditional organometallic reactions, including those with this compound, are typically conducted in anhydrous organic solvents. The development of reactions in alternative media, such as water or under solvent-free conditions, represents a significant step towards greener chemistry. researchgate.netresearchgate.net
Water is an attractive medium for organic reactions due to its abundance, non-toxicity, and non-flammability. researchgate.net Zinc-mediated Barbier-type allylations, where this compound is formed in situ from allyl bromide and zinc in the presence of a carbonyl compound, have been successfully performed in aqueous media. researchgate.netuni-muenchen.de For instance, the reaction of aldehydes or ketones with allyl halides and zinc can proceed readily in an aqueous ammonium (B1175870) chloride (NH₄Cl) solution. researchgate.net This approach often circumvents the need for protecting functional groups like hydroxyls, which would be necessary under conventional anhydrous conditions. researchgate.net
Solvent-free reactions offer another powerful green alternative, reducing solvent waste and often accelerating reaction rates. researchgate.net Research has shown that this compound can react rapidly with aldehydes and ketones under solvent-free conditions, demonstrating enhanced reactivity compared to solution-based methods. researchgate.netresearchgate.net
Table 1: Comparison of Reaction Media for this compound Reactions
| Feature | Anhydrous Organic Solvents (e.g., THF) | Aqueous Media | Solvent-Free Conditions |
| Description | Traditional method requiring dry, inert conditions. thieme-connect.de | Reactions performed in water, often with additives. researchgate.net | Reactants are mixed directly without a solvent. researchgate.net |
| Advantages | Well-established, predictable reactivity. | Environmentally benign, low cost, non-flammable. researchgate.net | Reduced waste, potential for rate enhancement, simplified workup. researchgate.net |
| Challenges | Use of volatile, flammable, and often toxic solvents; strict moisture exclusion required. | Potential for side reactions (e.g., hydrolysis); reagent solubility issues. | Heat dissipation can be challenging; limited to thermally stable reactants. |
| Example | Ex situ preparation of this compound in THF followed by addition to an electrophile. thieme-connect.de | Barbier-type allylation of benzaldehyde (B42025) in aqueous NH₄Cl. researchgate.net | Direct reaction of allyl bromide and a ketone with zinc powder at room temperature. researchgate.net |
The preparation of organozinc reagents often requires the activation of zinc metal to overcome its passivated surface layer. This is typically achieved using methods that generate waste, such as treatment with iodine or 1,2-dibromoethane. A greener approach involves the use of non-activated zinc powder, which can directly mediate reactions under specific conditions, such as solvent-free Barbier-type processes. researchgate.net Furthermore, using zinc granules in a packed-bed column for flow synthesis allows the unreacted metal to be reused across multiple runs, minimizing solid waste. researchgate.net
While the direct formation of this compound is not catalytic, its subsequent cross-coupling reactions (e.g., Negishi coupling) rely on catalysts, typically palladium or nickel complexes. Green chemistry principles drive the development of highly active catalysts that can be used at very low loadings (measured in parts per million, ppm), reducing costs and minimizing contamination of the final product with toxic heavy metals. acs.org The design of recyclable catalytic systems, such as heterogeneous catalysts, further enhances the sustainability of these processes by allowing for simple separation and reuse of the catalyst. researchgate.net
Atom economy, a core principle of green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comausetute.com.auacs.org
The synthesis of this compound from allyl bromide and zinc is an addition reaction:
Theoretically, this reaction has a 100% atom economy as all atoms from the reactants are incorporated into the final product. ausetute.com.au However, in practice, side reactions like Wurtz homocoupling (2 CH₂=CHCH₂Br + Zn → CH₂=CHCH₂CH₂CH=CH₂ + ZnBr₂) reduce the effective atom economy by consuming the starting material to form a byproduct. thieme-connect.de Reaction design that minimizes such side reactions is therefore crucial for maximizing resource efficiency and reducing waste. chemistryjournals.net
Utilization of Non-Activated Zinc and Recyclable Catalytic Systems
Continuous Flow Synthesis
Continuous flow chemistry, where reagents are pumped through a reactor for a chemical transformation, is emerging as a superior alternative to traditional batch processing for the production of organometallic reagents like this compound. researchgate.netrsc.org This technology aligns well with green chemistry principles by offering enhanced safety, efficiency, and scalability. beilstein-journals.org
Flow chemistry presents numerous advantages for the synthesis and use of organozinc compounds:
Safety : Organozinc reagents can be pyrophoric and their generation is often exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat dissipation, significantly reducing the risk of thermal runaways. vapourtec.comstolichem.com The small reaction volume at any given moment (low inventory) minimizes the hazard associated with handling unstable or toxic intermediates. stolichem.commt.com
Scalability : Scaling up a flow process is typically more straightforward than for a batch reaction. Instead of using larger, more hazardous reactors, production can be increased by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel). rsc.orgresearchgate.net
Reaction Efficiency : Flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time. vapourtec.com This level of control, combined with enhanced mixing, often leads to higher yields, better selectivity, and reduced byproduct formation compared to batch methods. researchgate.netresearchgate.net Reactions that are difficult to control in batch, or those requiring very short reaction times for unstable intermediates, become feasible in flow. researchgate.net
Table 2: Comparison of Batch vs. Flow Synthesis for this compound
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Safety | High risk due to large volumes of hazardous reagents and potential for thermal runaway. | Intrinsically safer due to small reactor volume, superior heat transfer, and low inventory of hazardous materials. stolichem.com |
| Scalability | Complex and requires significant process redevelopment for larger vessels. | Simplified scale-up by extending run time or numbering-up reactors. rsc.org |
| Efficiency | Often lower yields and selectivity due to poor mixing and temperature gradients. | Higher yields and selectivity due to precise control of reaction parameters and efficient mixing. researchgate.net |
| Process Control | Difficult to precisely control temperature, mixing, and reaction time. | Excellent control over residence time, temperature, and stoichiometry. vapourtec.com |
| Reproducibility | Can vary between batches. | Highly reproducible due to consistent process parameters. uco.es |
The utility of continuous flow for this compound has been demonstrated in several synthetic applications. Researchers have developed on-demand synthesis platforms where a solution of allyl bromide is passed through a heated column packed with zinc metal to generate a stream of this compound. researchgate.net This stream can be immediately used in subsequent reactions, a process known as "telescoping."
Notable examples include:
Zinc-Mediated Carboxylation : A flow process was developed for the reaction of allylic halides with carbon dioxide. Allyl bromide in THF was passed through a packed zinc column to form this compound, which was then mixed with a stream of CO₂ in a tube-in-tube reactor to efficiently produce β,γ-unsaturated carboxylic acids. This method improved conversion and yields compared to batch processes. researchgate.net
Synthesis of γ-Bromo-β-lactones : The above carboxylation process was telescoped into a subsequent bromolactonization step. The in situ generated unsaturated carboxylic acid was immediately reacted with a brominating agent in a second flow module, providing a streamlined and rapid synthesis of valuable γ-bromo-β-lactones. This integrated approach reduces reaction time and the amount of zinc waste. researchgate.net
Intermediate for Spirocycles : In a multi-step synthesis towards a bioactive spirocyclic amine, this compound was used to react with a protected ketone intermediate. While this specific step was performed in batch, a subsequent transformation of the resulting product (azide displacement of a bromide) was optimized in a flow reactor, showcasing how flow technology can be integrated into complex synthetic routes involving organozinc-derived intermediates. sci-hub.se
These examples highlight how flow chemistry enables the safe, efficient, and scalable use of this compound, paving the way for its broader application in both academic research and industrial manufacturing.
Emerging Research Trends and Future Directions
Development of Novel Chiral Ligands for Enhanced Asymmetric Induction
The enantioselective addition of allylzinc reagents to carbonyls and imines is a powerful method for creating chiral molecules. thieme-connect.denih.gov A significant area of research is the design and synthesis of new chiral ligands to improve the enantioselectivity of these transformations. thieme-connect.denih.govresearchgate.net While early demonstrations with reagents like allylboronates showed moderate success, the field has evolved to include a variety of metal-based systems, with zinc being a prominent choice. thieme-connect.denih.gov
Recent efforts have focused on developing catalytic systems that can achieve high levels of asymmetric induction. For instance, chiral diamine ligands have shown promise in catalytic asymmetric allylations. researchgate.net The core principle of these reactions often involves the formation of a six-membered ring transition state, where the allylmetal species coordinates to the electrophile, allowing for effective transfer of chirality from the ligand to the product. nih.govresearchgate.net Researchers are exploring various ligand scaffolds to optimize this interaction and achieve higher enantiomeric excesses (ee). u-tokyo.ac.jp
| Ligand Type | Metal | Key Features | Reported Success |
|---|---|---|---|
| Chiral Diamines | Zinc | Forms a well-defined chiral environment around the metal center. | High enantioselectivities have been achieved in catalytic asymmetric allylations. researchgate.net |
| Anionic Bis-oxazolines | Zinc | Creates a rigid chiral pocket, leading to high enantioselectivity. | Enantioselectivity greater than 98% ee has been reported in reactions with cyclopropenone acetals. u-tokyo.ac.jp |
| Phosphoamidates | Zinc | Used in the generation of chiral zinc enolates for subsequent reactions. | High enantiomeric excesses (up to >99% ee) have been reported in tandem reactions. rsc.org |
| (R)-N-(tert-butylsulfinyl)imines | Zinc | Acts as a chiral auxiliary on the substrate. | Used in the diastereoselective allylation of imines. thieme-connect.de |
Expanding Substrate Scope and Functional Group Compatibility in Allylzinc Reactions
A significant advantage of organozinc reagents, including allylzinc bromide, is their excellent functional group tolerance compared to more reactive organometallics like Grignard or organolithium reagents. researchgate.netacs.org This characteristic allows for their use in the synthesis of complex molecules bearing sensitive functional groups. acs.org
Modern research continues to push the boundaries of substrate scope. This compound has been successfully employed in reactions with a wide array of electrophiles. For example, it reacts efficiently with aldehydes and ketones to produce homoallylic alcohols. figshare.comacs.org Recent studies have demonstrated its compatibility with functional groups such as esters, nitriles, and even nitro groups under mild conditions. rsc.orgnih.gov The use of additives like lithium chloride (LiCl) has been shown to enhance the reactivity and functional group compatibility of organozinc reagents, enabling the preparation of highly functionalized molecules. acs.orgresearchgate.net For instance, the presence of LiCl allows for the smooth conversion of functionalized alkyl bromides into the corresponding alkylzinc reagents. researchgate.net
Recent advancements have also shown the successful addition of this compound to less conventional substrates like [1.1.1]propellane, leading to the formation of functionalized bicyclo[1.1.1]pentanes with high regioselectivity. nih.govresearchgate.net This highlights the ongoing efforts to apply allylzinc chemistry to novel and challenging synthetic targets.
| Substrate Class | Functional Group Tolerance | Key Research Findings |
|---|---|---|
| Aldehydes & Ketones | Tolerates nitro and chloro groups. rsc.org | Efficient formation of homoallylic alcohols. figshare.comacs.org |
| Esters & Nitriles | Compatible with these functional groups. nih.gov | Allows for the synthesis of complex functionalized molecules. nih.gov |
| Imines | Compatible with N-tosyl groups. rsc.org | Facile synthesis of homoallyl sulfonamides. rsc.org |
| [1.1.1]Propellane | - | Regioselective opening to form functionalized bicyclo[1.1.1]pentanes. nih.govresearchgate.net |
| Acetylenic Sulfones | - | Leads to the formation of α-sulfonyl vinyl zinc reagents. acs.org |
Integration of this compound Chemistry with Other Advanced Synthetic Methodologies
To enhance molecular complexity and synthetic efficiency, researchers are increasingly integrating this compound chemistry with other modern synthetic methods. Tandem or cascade reactions, where multiple transformations occur in a single pot, are a prime example of this trend. rsc.org
One notable area of integration is with transition metal-catalyzed cross-coupling reactions. For instance, the vinyl zinc reagents formed from the allylzincation of acetylenic sulfones can undergo subsequent nickel-catalyzed Negishi cross-coupling with halohydrocarbons to create tetrasubstituted olefins. rsc.orgacs.org
Furthermore, the combination of allylzinc chemistry with photoredox catalysis is an emerging frontier. chemrxiv.orgnih.govrsc.org This dual-catalysis approach allows for the generation of radical intermediates under mild conditions, opening up new pathways for C(sp3)-C(sp2) bond formation. chemrxiv.org For example, visible-light photoredox catalysis has been used for the reductive coupling of 2-arylallyl bromides to form 2,5-diaryl-1,5-dienes, avoiding the need for stoichiometric metal reductants. nih.gov This strategy holds promise for developing more sustainable and atom-economical synthetic routes.
Advanced Mechanistic Investigations into Allylzinc Reaction Intermediates
A deeper understanding of the reaction mechanisms and the nature of the intermediates involved in allylzinc reactions is crucial for optimizing existing methods and designing new ones. The structure and reactivity of this compound in solution are influenced by the Schlenk equilibrium, which describes the disproportionation of the organozinc halide into a dialkylzinc species and a zinc dihalide. rsc.orgmsu.edu The position of this equilibrium is dependent on factors like the solvent and the presence of additives.
Computational studies are providing valuable insights into the transition states of allylation reactions. For example, calculations suggest that the addition of allylmagnesium reagents to carbonyl compounds likely proceeds through a concerted, six-membered-ring transition state. nih.gov While the mechanism for this compound may differ in some aspects, such studies help to rationalize the observed stereoselectivities. nih.govunibo.it
Experimental techniques are also being employed to probe reaction mechanisms. For instance, secondary deuterium (B1214612) kinetic isotope effect studies have been used to investigate the mechanism of the Barbier allylation, suggesting that for zinc, the rate-determining step is the polar addition to the carbonyl substrate. core.ac.uk The characterization of reaction intermediates, such as the zincated bicyclo[1.1.1]pentanes formed from the reaction with [1.1.1]propellane, provides direct evidence for the proposed reaction pathways. nih.gov
Process Intensification and Industrial Scale-Up Considerations for this compound Synthesis
The translation of laboratory-scale procedures to industrial production requires a focus on process intensification, which aims to make chemical processes safer, more efficient, and more sustainable. For the synthesis and application of this compound, flow chemistry is emerging as a powerful tool. researchgate.netrsc.orgresearchgate.net
Continuous flow systems offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for automation and online monitoring. figshare.comacs.orgacs.org Researchers have developed flow processes for the generation of this compound by passing a solution of allyl bromide through a column packed with zinc metal. researchgate.netrsc.orgresearchgate.net This on-demand synthesis provides a clean solution of the reagent with a reproducible concentration. researchgate.net
These continuous flow setups have been successfully coupled with subsequent reactions, such as carboxylation with CO2 delivered through a tube-in-tube reactor, demonstrating the potential for streamlined, multi-step syntheses. researchgate.netrsc.org Furthermore, the scalability of these processes has been demonstrated by transferring them to pilot scale, achieving significant throughputs. figshare.comacs.org Such developments are crucial for making the synthesis of valuable compounds using this compound more economically viable and industrially applicable. researchgate.net
Q & A
Q. What are the established methods for synthesizing allylzinc bromide, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via direct reaction of allyl bromides with unactivated zinc powder in dry tetrahydrofuran (THF). A catalytic amount of Lewis acids, such as AlCl₃, is critical to promote the reaction. For example, prenyl, crotyl, and cinnamyl bromides react efficiently with Zn under these conditions to form substituted allylzinc species, achieving yields >85% . Key factors include:
- Solvent: Anhydrous THF is essential to avoid side reactions with moisture.
- Catalyst: AlCl₃ (5–10 mol%) enhances Zn activation and reaction efficiency.
- Temperature: Reactions proceed at room temperature, but substituted allyl bromides may require mild heating (40–60°C).
Q. How does this compound participate in nucleophilic additions to carbonyl compounds, and what functional groups are tolerated?
this compound acts as a nucleophile in 1,2-additions to aldehydes and ketones, forming homoallylic alcohols. It exhibits broad functional group compatibility, including esters, hydroxyl groups, acetals, and aromatic nitro/halide substituents. For example:
Q. What analytical techniques are used to characterize allylzinc intermediates and their reaction products?
- Iodometric Titration: Quantifies allylzinc concentration by reacting with iodine and back-titrating with thiosulfate .
- NMR Spectroscopy: Determines (E/Z)-selectivity in products via vinylic proton integration (δ 5.3–5.9 ppm) .
- X-ray Crystallography: Confirms stereochemistry in diastereoselective syntheses, e.g., in α,β-diamino acid derivatives .
Advanced Research Questions
Q. How do steric and electronic effects influence (E/Z)-selectivity in allylzinc-mediated homologations?
In Matteson homologations, the (E/Z)-ratio of products depends on substituent bulk and reaction pathways:
- Steric Effects: tert-Substituted allylzinc reagents (e.g., tert-butyl) favor (E)-products (>95% selectivity) due to steric hindrance during isomerization .
- Reagent Geometry: Cinnamyl bromide derivatives yield (E)-products regardless of starting geometry, suggesting isomerization at the borate complex stage .
- Temperature: Lower temperatures (e.g., –30°C for allylmagnesium bromide) favor anti-adducts, while this compound at 0°C produces syn-adducts .
Q. What evidence supports the reversibility of allylzinc additions to imines, and how does this impact diastereoselectivity?
Reversibility is observed in reactions with aromatic imines derived from (S)-valine methyl ester. Prolonged reaction times (>2 hours) reduce diastereomeric excess (d.e.) due to equilibrium between intermediates. For example:
Q. How do competing reaction pathways (e.g., allyl-alkenyl vs. alkenyl-allyl coupling) affect regiochemical outcomes in Pd-catalyzed systems?
Pd-catalyzed couplings with this compound are prone to regio-/stereochemical scrambling compared to alkenyl-allyl couplings. Key findings include:
Q. What strategies enhance functional group compatibility in diastereodivergent syntheses using this compound?
- Chiral Auxiliaries: Imines with phenylglycine amide auxiliaries enable syn- or anti-adduct formation via reagent choice (e.g., allylzinc vs. Grignard reagents) .
- Protecting Groups: Acetals and esters remain intact during allylation, allowing sequential functionalization .
- Temperature Modulation: Low temperatures (–30°C to 0°C) stabilize reactive intermediates, improving selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
